N-Acetyl-3-methyl-L-valyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide
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Overview
Description
N-Acetyl-3-methyl-L-valyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-methyl-L-valyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.
Deprotection: Protecting groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-3-methyl-L-valyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group.
Reduction: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Substitution: Functional groups on the peptide can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group would yield an amino derivative.
Scientific Research Applications
Chemistry: As a model compound for studying peptide synthesis and reactions.
Biology: In the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.
Industry: Use in the development of novel materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-Acetyl-3-methyl-L-valyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-3-methyl-L-valyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide: is similar to other synthetic peptides like:
Uniqueness
The uniqueness of this compound lies in its specific sequence and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
922715-17-1 |
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Molecular Formula |
C32H55N11O7 |
Molecular Weight |
705.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3,3-dimethylbutanoyl]amino]-6-aminohexanoyl]amino]-6-amino-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C32H55N11O7/c1-20(44)38-26(32(2,3)4)30(48)42-24(11-6-8-18-34)29(47)40-23(10-5-7-17-33)28(46)41-25(12-9-19-37-31(35)36)27(45)39-21-13-15-22(16-14-21)43(49)50/h13-16,23-26H,5-12,17-19,33-34H2,1-4H3,(H,38,44)(H,39,45)(H,40,47)(H,41,46)(H,42,48)(H4,35,36,37)/t23-,24-,25-,26+/m0/s1 |
InChI Key |
USLVKXIQOCIBET-ASDGIDEWSA-N |
Isomeric SMILES |
CC(=O)N[C@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])C(C)(C)C |
Canonical SMILES |
CC(=O)NC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])C(C)(C)C |
Origin of Product |
United States |
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